molecular formula C42H79NNaO10P B1412465 1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) CAS No. 321883-23-2

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)

Cat. No.: B1412465
CAS No.: 321883-23-2
M. Wt: 812 g/mol
InChI Key: ALPKKMIPHGSQRX-NJZWBUMZSA-M
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Description

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine Sodium Salt is a lipid that may be used in the assembly of supported lipid bilayers in a continuous nanoshell.
18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is a sodium salt of a modified lipid which has a phosphoserine head group. This anionic lipid has asymmetric acyl chains.
18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is a sodium salt of a modified lipid which has phosphoserine as the backbone.

Biochemical Analysis

Biochemical Properties

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins like protein kinase C, which is activated by the presence of phosphatidylserine and plays a role in various cellular processes including cell growth and differentiation . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine interacts with other biomolecules such as calcium ions, which are essential for the activation of certain enzymes and proteins .

Cellular Effects

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as the protein kinase C pathway, which is involved in regulating cell growth, differentiation, and apoptosis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine impacts cellular metabolism by participating in the synthesis and degradation of phospholipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine involves several key interactions at the molecular level. This compound binds to protein kinase C, leading to its activation and subsequent phosphorylation of target proteins . It also interacts with calcium ions, which are necessary for the activation of certain enzymes and proteins . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can inhibit or activate enzymes involved in phospholipid metabolism, thereby influencing the overall lipid composition of cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can have lasting effects on cellular function, including sustained activation of protein kinase C and prolonged changes in gene expression .

Properties

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPKKMIPHGSQRX-NJZWBUMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
Customer
Q & A

Q1: How does the presence of 1-Stearoyl-2-oleoyl-sn-glycero-3-, commonly known as SOPS, influence the properties of a lipid monolayer?

A1: Research indicates that incorporating SOPS into a phosphatidylcholine (PC) monolayer significantly alters its biophysical characteristics. [] Specifically, the presence of SOPS impacts the monolayer's:

  • Compressibility: This includes changes in isotherms, bulk modulus, and excess area per molecule, signifying altered packing and lateral organization of lipids. []
  • Surface Potential: The electrical potential at the monolayer-air interface is modified, reflecting changes in the lipid headgroup organization and interactions with ions in the subphase. []
  • SOPS Concentration: The molar ratio of SOPS to PC directly influences the magnitude of the observed changes. []
  • Ionic Strength and Composition: The presence and types of ions (e.g., Na+, K+) in the subphase influence SOPS behavior, likely due to its negatively charged headgroup. []

Q2: Why is understanding the interaction between 1-Stearoyl-2-oleoyl-sn-glycero-3- and proteins like spectrin important in cell biology?

A2: Spectrin, a crucial component of the erythrocyte (red blood cell) cytoskeleton, interacts directly with lipids in the cell membrane. [] Research suggests that SOPS plays a significant role in these interactions. Understanding the specifics of how spectrin binds to SOPS provides valuable insight into:

  • Membrane Mechanical Properties: Spectrin binding can influence the membrane's elasticity, bending rigidity, and overall stability, which are crucial for cellular integrity and function. []
  • Mesoscopic Membrane Morphology: The interaction between spectrin and SOPS can affect the shape and organization of the membrane on a larger scale, potentially influencing processes like vesicle formation or protein clustering. []

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